molecular formula C7H8ClN3S B2636620 [(3-chlorophenyl)amino]thiourea CAS No. 828-11-5

[(3-chlorophenyl)amino]thiourea

Cat. No.: B2636620
CAS No.: 828-11-5
M. Wt: 201.67
InChI Key: NBFHOAYQGXDQDR-UHFFFAOYSA-N
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Description

[(3-chlorophenyl)amino]thiourea is an organosulfur compound with the molecular formula C7H8ClN3S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-chlorophenyl)amino]thiourea can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-chlorophenyl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

[(3-chlorophenyl)amino]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-chlorophenyl)amino]thiourea involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[(3-chlorophenyl)amino]thiourea can be compared with other thiourea derivatives, such as:

    [(3-fluorophenyl)amino]thiourea: Similar structure but with a fluorine atom instead of chlorine, which may result in different reactivity and biological activity.

    [(3-bromophenyl)amino]thiourea: Contains a bromine atom, which can affect its chemical properties and applications.

    [(3-methylphenyl)amino]thiourea: The presence of a methyl group can influence its solubility and reactivity.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of thiourea derivatives .

Properties

IUPAC Name

(3-chloroanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFHOAYQGXDQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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